1-(3-Methyl-1,2,4-thiadiazol-5-yl)-3-methylidenepiperidine
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Overview
Description
1-(3-Methyl-1,2,4-thiadiazol-5-yl)-3-methylidenepiperidine is a heterocyclic compound that contains both a thiadiazole and a piperidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Compounds with a 1,3,4-thiadiazole moiety have been shown to exhibit a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial effects .
Mode of Action
The presence of the =N-C-S- moiety and strong aromaticity of the ring are believed to contribute to low toxicity and great in vivo stability .
Biochemical Pathways
Derivatives of 1,3,4-thiadiazole have been shown to interact strongly with biomolecules such as proteins and dna .
Result of Action
Compounds with a 1,3,4-thiadiazole moiety have been associated with a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)-3-methylidenepiperidine typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide with appropriate reagents under controlled conditions. One common method involves the use of methyl hydrazinecarbodithioate or hydrazinecarbothioamide as starting materials, which are then reacted with hydrazonoyl chloride derivatives in the presence of triethylamine in absolute ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methyl-1,2,4-thiadiazol-5-yl)-3-methylidenepiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the thiadiazole or piperidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(3-Methyl-1,2,4-thiadiazol-5-yl)-3-methylidenepiperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Compounds with similar thiadiazole rings, such as 1,3,4-thiadiazole-2-thiol and 1,3,4-thiadiazole-5-carboxylic acid.
Piperidine Derivatives: Compounds with similar piperidine rings, such as piperidine-4-carboxylic acid and 1-methylpiperidine.
Uniqueness
1-(3-Methyl-1,2,4-thiadiazol-5-yl)-3-methylidenepiperidine is unique due to the combination of the thiadiazole and piperidine rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-methyl-5-(3-methylidenepiperidin-1-yl)-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3S/c1-7-4-3-5-12(6-7)9-10-8(2)11-13-9/h1,3-6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDFMCADZGEJQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CCCC(=C)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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